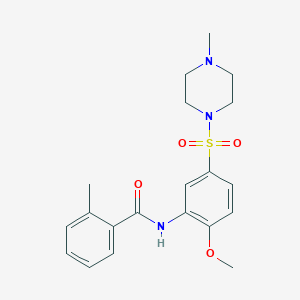
N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide, also known as MLN-4760, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the protease enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
作用機序
N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide exerts its effects by inhibiting the activity of DPP-IV, which is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV results in increased levels of these hormones, which in turn leads to increased insulin secretion and decreased glucagon secretion. This mechanism of action has been shown to improve glucose homeostasis in patients with type 2 diabetes.
Biochemical and Physiological Effects
N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on glucose homeostasis, N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide has been shown to inhibit the growth of certain tumor cell lines, suggesting potential anti-tumor effects.
実験室実験の利点と制限
One advantage of N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide is its high selectivity for DPP-IV, which minimizes off-target effects. However, one limitation of N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide is its relatively short half-life, which may limit its therapeutic potential.
将来の方向性
Future research on N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide could focus on its potential therapeutic applications in other diseases beyond type 2 diabetes, such as inflammatory bowel disease or cancer. In addition, further studies could investigate the potential of N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide in combination with other drugs for improved efficacy. Finally, research could focus on developing novel DPP-IV inhibitors with improved pharmacokinetic properties.
合成法
The synthesis of N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide involves several steps, starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxy-5-aminobenzenesulfonamide to form the sulfonamide derivative. Finally, the addition of 4-methylpiperazine and 4-dimethylaminopyridine to the reaction mixture results in the formation of N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide.
科学的研究の応用
N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. DPP-IV inhibitors have been shown to improve glucose homeostasis by increasing insulin secretion and decreasing glucagon secretion. In addition to its potential use in diabetes treatment, N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide has also been studied for its potential anti-inflammatory and anti-tumor effects.
特性
IUPAC Name |
N-[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-15-6-4-5-7-17(15)20(24)21-18-14-16(8-9-19(18)27-3)28(25,26)23-12-10-22(2)11-13-23/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQYROIJZZEPLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

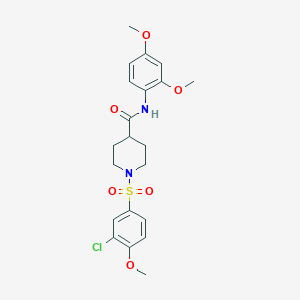
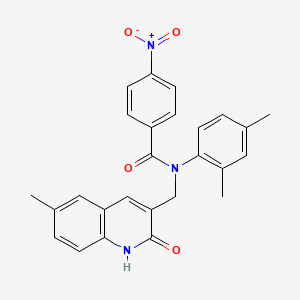
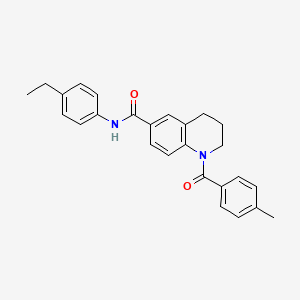
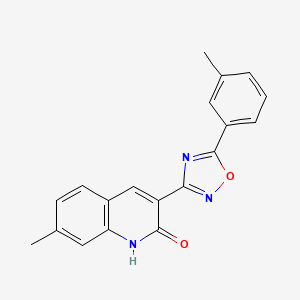
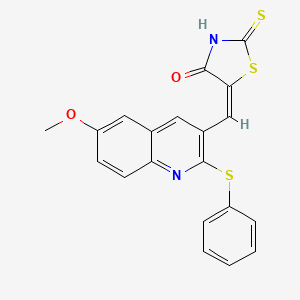

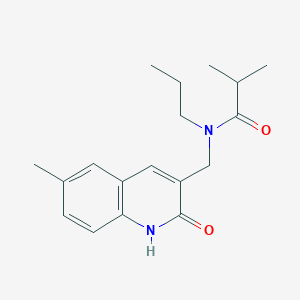
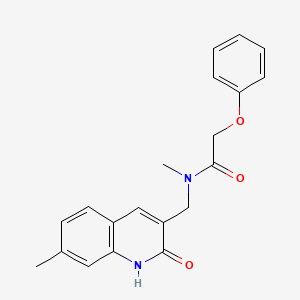
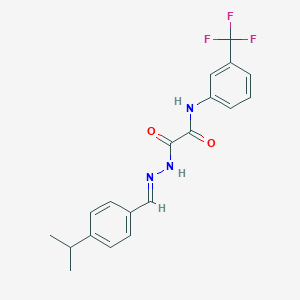

![4-bromo-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7705884.png)
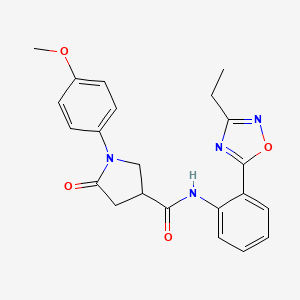
![3-chloro-N-(2-methoxy-5-{[(oxolan-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7705894.png)
![2-[4-(Phenylsulfamoyl)phenoxy]acetamide](/img/structure/B7705904.png)